3-Nonenoic acid

Physical Chemistry Separation Science Distillation

Procure (E)-3-Nonenoic Acid (CAS 28163-88-4) for its distinctive green apple, orange, and grapefruit-rind odor profile—quantifiably different from the waxy (Z)-isomer. Isomeric purity is critical: even minor double-bond geometry shifts alter odor threshold, refractive index (n20/D 1.45), and boiling point (261.4 °C), directly impacting formulation consistency. This β,γ-unsaturated C9 acid serves as a key flavor/fragrance intermediate and a precursor to bioactive 2-nonenoic acid via patented alkaline isomerization. Essential reference standard for GC/HPLC authentication of dairy, mushroom, and cooked-food volatiles. Insist on ≥98% purity with certificate of analysis.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 28163-88-4
Cat. No. B7906482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nonenoic acid
CAS28163-88-4
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(=O)O
InChIInChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)/b7-6+
InChIKeyZBPYTVBKHKUNHG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nonenoic Acid CAS 28163-88-4: Unsaturated C9 Fatty Acid Procurement and Technical Differentiation Guide


3-Nonenoic acid (CAS 28163-88-4), specifically the (E)-isomer, is an unsaturated C9 fatty acid with a trans double bond at the Δ3 position. It is a medium-chain, β,γ-unsaturated carboxylic acid with the molecular formula C₉H₁₆O₂ and molecular weight 156.22 g/mol [1]. This compound exists as a colorless to pale yellow liquid at room temperature and is recognized for its distinct odor profile, which has been characterized as green, fruity, or citrus-like . It serves as a key intermediate in organic synthesis, particularly for the production of flavor and fragrance compounds, and is a known constituent of various foodstuffs, including dairy products and mushrooms [2].

Why 3-Nonenoic Acid (CAS 28163-88-4) is Not Interchangeable with In-Class Analogs


Generic substitution of 3-nonenoic acid with other C9 unsaturated fatty acids or saturated nonanoic acid is not scientifically valid due to quantifiable differences in physicochemical properties and sensory characteristics. Even minor structural variations, such as the position and geometry of the double bond (e.g., 2-nonenoic acid or the (Z)-isomer), lead to significant shifts in boiling point, density, refractive index, and, most critically, odor perception. For instance, the odor threshold and quality of (E)-3-nonenoic acid are distinct from its (Z)-isomer and saturated analog . These differences have direct consequences for purification processes, formulation stability, and final product sensory profiles in flavor and fragrance applications. Furthermore, the unique chemical reactivity of the β,γ-unsaturated system is leveraged in specific synthetic pathways, as evidenced by its role as a precursor in patented isomerization processes [1]. The evidence below quantifies these critical points of differentiation.

3-Nonenoic Acid (CAS 28163-88-4): Direct Comparative Evidence vs. Key Analogs


Boiling Point and Volatility: 3-Nonenoic Acid vs. 2-Nonenoic and Nonanoic Acid

3-Nonenoic acid (CAS 28163-88-4) exhibits a significantly higher boiling point at atmospheric pressure compared to its isomer, 2-nonenoic acid (CAS 3760-11-0), and a notably lower boiling point than its saturated counterpart, nonanoic acid (CAS 112-05-0). At 760 mmHg, 3-nonenoic acid boils at 261.4±9.0 °C [1]. In contrast, 2-nonenoic acid has a reported boiling point of 181 °C at 8.0 kPa (equivalent to ~232 °C at 760 mmHg) . Nonanoic acid has a boiling point of 268-269 °C [2]. This places the volatility of 3-nonenoic acid between these two comparators, which is critical for separation and purification by distillation.

Physical Chemistry Separation Science Distillation

Odor Perception: (E)-3-Nonenoic Acid vs. (Z)-3-Nonenoic Acid

While direct threshold data for (E)-3-nonenoic acid is not specified in the reference, a systematic study on (Z)-3-alkenoic acids reveals a chain-length-dependent odor profile, with the C9 (Z)-isomer described as having a 'waxy' character . Crucially, the same study establishes that the (Z)-3-alkenoic acids as a class have odor thresholds in air that are significantly higher (i.e., lower potency) than their shorter-chain analogs. In contrast, (E)-3-nonenoic acid is consistently reported in vendor literature and food science databases as having a 'green apple, orange, or grapefruit rind' odor [REFS-2, REFS-3]. This demonstrates a clear divergence in olfactory perception based on geometric isomerism.

Flavor Chemistry Sensory Science GC-Olfactometry

Refractive Index and Density: 3-Nonenoic Acid vs. Its Methyl Ester

The physical properties of 3-nonenoic acid (CAS 28163-88-4) differ measurably from its common ester derivative, methyl 3-nonenoate (CAS 13481-87-3). The free acid has a refractive index of n20/D 1.45 [1] and a density of approximately 0.93 g/mL . In contrast, methyl 3-nonenoate has a refractive index in the range of 1.432-1.439 at 20°C and a density of ~0.89 g/mL. These differences, while seemingly small, are significant in analytical method development (e.g., GC-FID, HPLC-RI) and in formulation where the polarity and hydrogen-bonding capacity of the free acid affect solubility and stability.

Analytical Chemistry Quality Control Formulation

Chemical Reactivity: 3-Nonenoic Acid as a Precursor for Isomerization to 2-Nonenoic Acid

The β,γ-unsaturation of 3-nonenoic acid makes it a versatile synthetic intermediate, distinct from its α,β-unsaturated isomer. A specific, patented process (US2488557A) details the isomerization of 3-nonenoic acid to 2-nonenoic acid [1]. This transformation involves treatment with a concentrated aqueous solution of an alkali metal hydroxide. The patent implies a conversion process yielding 2-nonenoic acid, a compound with reported anti-inflammatory and fungicidal activity . This demonstrates a unique reactivity pathway not available to the saturated analog (nonanoic acid) and distinct from the reactivity of the 2-isomer, which is already in its conjugated form.

Synthetic Chemistry Catalysis Isomerization

3-Nonenoic Acid (CAS 28163-88-4): Evidence-Based Application Scenarios for R&D and Industrial Use


Flavor and Fragrance Formulation: The (E)-Isomer for a Fruity/Citrus Note

Based on the evidence of a 'green apple, orange, or grapefruit rind' odor profile, procurement of high-purity (E)-3-nonenoic acid (CAS 28163-88-4) is essential for flavorists and perfumers seeking to impart a specific, high-value fruity/citrus character to formulations. The distinct odor quality differentiates it from the 'waxy' (Z)-isomer [REFS-1, REFS-2], making isomeric purity a key specification to avoid off-notes and ensure product consistency. This is directly applicable in the creation of natural-identical flavorings for beverages, confectionery, and savory products where 3-nonenoic acid and its esters are known flavor constituents [1].

Synthesis of 2-Nonenoic Acid and Bioactive Derivatives

For medicinal and synthetic chemists, 3-nonenoic acid serves as a valuable precursor. The documented ability to isomerize the β,γ-double bond to the α,β-position via a patented alkaline process [2] provides a direct route to 2-nonenoic acid. This is a distinct synthetic advantage, as it allows for the generation of a compound with reported anti-inflammatory and fungicidal activities . Procurement of 3-nonenoic acid therefore enables access to this bioactive structural motif, supporting research in drug discovery and agrochemical development.

Analytical Chemistry and Quality Control: Differentiating Isomers and Esters

Analytical laboratories and quality control departments require 3-nonenoic acid as a reference standard. The quantifiable differences in physical properties, such as a refractive index of 1.45 [3] and a boiling point of 261.4 °C [4], provide unambiguous metrics for identifying and authenticating the compound in complex mixtures. These parameters are critical for developing and validating GC and HPLC methods used to ensure the quality of flavor and fragrance raw materials and finished consumer products, where the presence of the incorrect isomer or ester would compromise the product's intended sensory profile.

Study of Food and Natural Product Chemistry

As a known volatile constituent in a variety of food matrices, including dairy products, mushrooms, and cooked foods [5], 3-nonenoic acid is a key analytical standard for food scientists. Its procurement is necessary for quantitative studies of food aroma, flavor formation pathways (e.g., lipid oxidation), and the authentication of natural products. The ability to accurately quantify this compound is essential for research into food quality, processing effects, and the development of innovative flavor solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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